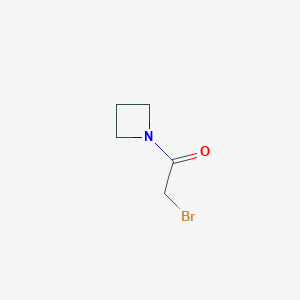

N-Bromoacetylazetidine

Description

Properties

IUPAC Name |

1-(azetidin-1-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c6-4-5(8)7-2-1-3-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFNEFMRNYTXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590239 | |

| Record name | 1-(Azetidin-1-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-00-5 | |

| Record name | 1-(Azetidin-1-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Bromoacetylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Bromoacetylazetidine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

N-Bromoacetylazetidine is a functionalized four-membered heterocyclic compound. The presence of a reactive bromoacetyl group appended to the azetidine ring makes it a valuable reagent and building block in medicinal chemistry and organic synthesis. The strained azetidine ring itself is a key structural motif in numerous biologically active compounds, and its derivatives are actively explored in drug discovery programs. This guide provides a detailed overview of the chemical properties, structure, and potential applications of this compound, tailored for professionals in the field.

Chemical Properties and Structure

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₈BrNO | PubChem[2] |

| Molecular Weight | 178.03 g/mol | SynQuest Labs[1] |

| CAS Number | 885267-00-5 | SynQuest Labs[1] |

| Physical State | Solid | SynQuest Labs[1] |

| Melting Point | No data available | SynQuest Labs[1] |

| Boiling Point | No data available | SynQuest Labs[1] |

| Solubility | No data available | SynQuest Labs[1] |

| Predicted Boiling Point | 257.9 ± 23.0 °C | ChemicalBook |

| Predicted Density | 1.672 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | -1.04 ± 0.20 | ChemicalBook |

Structural Information

The structure of this compound consists of a central four-membered azetidine ring, where the nitrogen atom is acylated with a bromoacetyl group.

The reactivity of this compound is primarily dictated by two key features: the electrophilic carbon of the bromoacetyl group and the strained azetidine ring. The bromine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This property allows this compound to act as an alkylating agent for various nucleophiles, such as amines, thiols, and alcohols.

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol is based on the general reactivity of secondary amines with acyl halides or anhydrides.

Reaction:

Azetidine + Bromoacetyl bromide → this compound + HBr

Materials:

-

Azetidine

-

Bromoacetyl bromide (or bromoacetic anhydride)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography setup)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azetidine (1.0 equivalent) and a non-nucleophilic base (1.1 equivalents) in an anhydrous aprotic solvent.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of bromoacetyl bromide (1.0 equivalent) in the same anhydrous solvent dropwise. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Isolation and Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Logical Relationships and Workflows

The utility of this compound in research and development stems from its ability to act as a covalent linker or a building block for more complex molecules.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a typical laboratory workflow for the proposed synthesis of this compound.

Logical Relationship: Reactivity as an Alkylating Agent

This compound is a versatile alkylating agent. The bromoacetyl moiety can react with a variety of nucleophiles to form a covalent bond. This reactivity is fundamental to its application in chemical biology and drug development, for example, in the labeling of proteins or the synthesis of more complex molecular architectures.

References

N-Bromoacetylazetidine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 885267-00-5

Chemical Formula: C₅H₈BrNO

Molecular Weight: 178.03 g/mol

Introduction

N-Bromoacetylazetidine is a reactive chemical compound featuring a four-membered azetidine ring N-acylated with a bromoacetyl group. This unique structural combination imparts a high degree of reactivity, making it a valuable building block and chemical probe in organic synthesis and drug discovery. The strained azetidine ring can influence the physicochemical properties of molecules into which it is incorporated, while the bromoacetyl moiety serves as a potent electrophile, capable of forming covalent bonds with various nucleophiles.

This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its applications in drug development as a covalent modifier, and relevant experimental procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 885267-00-5 | [1] |

| Molecular Formula | C₅H₈BrNO | [1] |

| Molecular Weight | 178.03 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 257.9 ± 23.0 °C (Predicted) | - |

| Density | 1.672 ± 0.06 g/cm³ (Predicted) | - |

| InChI Key | BWFNEFMRNYTXQG-UHFFFAOYSA-N | [3] |

| SMILES | C1CN(C1)C(=O)CBr | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[4][5]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[4]

-

H315: Causes skin irritation.[5]

-

H318: Causes serious eye damage.[4]

-

H319: Causes serious eye irritation.[5]

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4] In case of inadequate ventilation, use a suitable respirator.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or spray. Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon) as the compound is moisture and light sensitive.[4]

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[4]

Synthesis of this compound

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Azetidine

-

Bromoacetyl bromide

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve azetidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Development

The electrophilic nature of the bromoacetyl group makes this compound a valuable tool in drug discovery, primarily as a covalent modifier of biological targets.

Covalent Inhibition

Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged duration of action and high potency. The bromoacetyl moiety of this compound is a classic electrophilic "warhead" that can react with nucleophilic amino acid residues on a protein surface, most notably the thiol group of cysteine.

Mechanism of Covalent Modification of Cysteine:

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the deprotonated thiol group (thiolate) of a cysteine residue attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.

Caption: Mechanism of covalent modification of a cysteine residue by this compound.

Targeting Signaling Pathways in Disease

Many signaling pathways implicated in diseases such as cancer are driven by enzymes like kinases, which can be targeted by covalent inhibitors. The azetidine scaffold can be elaborated to provide selectivity for a specific protein target, while the bromoacetyl group ensures covalent modification of a nearby nucleophilic residue, often a cysteine, in the protein's binding site.

Example: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.[6][7] Covalent inhibitors have been successfully developed to target a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[8] While no specific azetidine-based covalent inhibitors targeting this residue are highlighted in the provided search results, the principle remains a key application for compounds like this compound.

Caption: Inhibition of the EGFR signaling pathway by a hypothetical azetidine-based covalent inhibitor.

Example: Targeting the KRAS Signaling Pathway

Mutations in the KRAS gene are common in many cancers, leading to constitutively active KRAS protein and uncontrolled cell growth.[9] The development of covalent inhibitors targeting a specific mutation, KRAS G12C, which introduces a cysteine residue at position 12, has been a major breakthrough in cancer therapy.[10] Azetidine-containing scaffolds could be employed in the design of such inhibitors.

Caption: Covalent inhibition of mutant KRAS G12C by a hypothetical azetidine-based inhibitor.

Experimental Protocols for Application

The following are generalized protocols for the use of this compound in proteomics and biochemical assays. These should be optimized for the specific protein and experimental system.

Protocol: Covalent Labeling of a Purified Protein

This protocol describes the labeling of a purified protein containing a reactive cysteine residue with this compound for subsequent analysis, for instance, by mass spectrometry to confirm modification.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for protein reduction (optional)

-

Quenching reagent (e.g., L-cysteine or glutathione)

-

Materials for protein analysis (e.g., SDS-PAGE, mass spectrometer)

Procedure:

-

Protein Preparation: If necessary, reduce the protein with DTT or TCEP to ensure the cysteine thiol is in its free, reduced state. Subsequently, remove the reducing agent using a desalting column.

-

Labeling Reaction:

-

Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.

-

To the purified protein solution (e.g., 1-10 µM), add the this compound stock solution to the desired final concentration (typically a 10-100 fold molar excess over the protein). The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The optimal time and temperature should be determined empirically.

-

-

Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine or glutathione) to a final concentration significantly higher than that of the labeling reagent to consume any unreacted this compound.

-

Analysis:

-

SDS-PAGE: Analyze the labeled protein by SDS-PAGE to check for any gross changes in molecular weight or protein integrity.

-

Mass Spectrometry: To confirm covalent modification and identify the site of labeling, the protein can be analyzed by intact mass spectrometry or by a bottom-up proteomics approach (digestion followed by LC-MS/MS).

-

Workflow for Covalent Labeling and Target Identification:

Caption: Experimental workflow for covalent labeling of a protein and identification of the modification site.

Conclusion

This compound is a versatile and reactive compound with significant potential in chemical biology and drug discovery. Its ability to act as a covalent modifier makes it a valuable tool for developing potent and selective inhibitors for a range of protein targets. The azetidine moiety offers a desirable three-dimensional scaffold that can be further functionalized to optimize binding affinity and pharmacokinetic properties. Researchers and drug development professionals should consider this compound as a valuable component in their chemical toolbox for the exploration of covalent drug space and the development of novel therapeutics. Due to its hazardous nature, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

- 1. This compound [chemicalbook.com]

- 2. This compound | CAS: 885267-00-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. PubChemLite - this compound (C5H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemical-label.com [chemical-label.com]

- 6. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent progress in targeting KRAS mutant cancers with covalent G12C-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

N-Bromoacetylazetidine: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Whitepaper for Laboratory, Research, and Drug Development Professionals

N-Bromoacetylazetidine is a reactive chemical intermediate of interest in pharmaceutical and chemical synthesis. Its handling requires a thorough understanding of its hazardous properties to ensure the safety of laboratory personnel. This technical guide provides a consolidated overview of the safety data, handling protocols, and emergency procedures for this compound, compiled from available Safety Data Sheets (SDS) and general best practices for corrosive and lachrymatory agents.

Core Safety and Hazard Information

This compound is classified as a hazardous substance, primarily due to its corrosive nature. It can cause severe skin burns, serious eye damage, and respiratory irritation.[1] It is also identified as a lachrymator, a substance that causes tearing.[1]

Hazard Identification and Classification

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage.[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2][3][4] |

Signal Word: Danger[1]

Hazard Pictograms:

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of this compound is limited. The following table includes available data, with some values being predicted.

| Property | Value | Source |

| CAS Number | 885267-00-5 | [1][5] |

| Molecular Formula | C5H8BrNO | [1][3] |

| Molecular Weight | 178.03 g/mol | [3] |

| Boiling Point | 257.9 ± 23.0 °C (Predicted) | [5] |

| Density | 1.672 ± 0.06 g/cm³ (Predicted) | [5] |

| Appearance | Not specified (likely solid) | |

| Solubility | No data available |

Toxicological Data

| Effect | Description |

| Acute Toxicity | Not classified as acutely toxic, but is destructive to tissues.[1] |

| Skin Corrosion/Irritation | Causes severe skin burns.[1] |

| Serious Eye Damage/Irritation | Causes serious eye damage.[1] |

| Respiratory Irritation | May cause respiratory irritation; material is destructive to the mucous membranes and upper respiratory tract.[1] |

| Symptoms of Inhalation Exposure | Cough, shortness of breath, headache, nausea.[1] |

| Germ Cell Mutagenicity | Not classified.[1] |

| Reproductive Toxicity | Not classified.[1] |

Experimental Protocols and Safe Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on best practices for handling corrosive and lachrymatory chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[6]

-

Eye Protection: Chemical safety goggles and a face shield are required.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., disposable nitrile gloves for incidental contact).[1][6]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of a significant risk of splashing, chemical-resistant aprons and sleeves are recommended.[1][6]

-

Respiratory Protection: If working outside of a fume hood (not recommended) or if ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[1]

Handling and Storage

-

General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, or vapors.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The substance is noted to be moisture and light-sensitive, and should be stored under an inert gas (e.g., argon or nitrogen).[1][5]

-

Incompatible Materials: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Exposure Protocols

The following diagram outlines the initial steps to be taken in case of personal exposure.

Caption: First aid procedures for exposure to this compound.

Spill Response Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Caption: Workflow for responding to a spill of this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

This document is intended as a guide and does not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. chemical-label.com [chemical-label.com]

- 5. This compound CAS#: 885267-00-5 [m.chemicalbook.com]

- 6. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

An In-depth Technical Guide to the Handling and Storage of N-Bromoacetylazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential procedures for the safe handling, storage, and use of N-Bromoacetylazetidine. The information is intended to support researchers, scientists, and professionals in drug development in maintaining the integrity of the compound and ensuring a safe laboratory environment.

Safety and Handling Protocols

This compound is a reactive compound that requires careful handling to prevent exposure and ensure user safety. It is classified as a substance that causes severe skin burns and eye damage, and may cause respiratory irritation.[1] It is also a lachrymator, meaning it can induce tearing.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when working with this compound to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

| Body Part | Required PPE | Specifications & Remarks |

| Eyes/Face | Safety Goggles & Face Shield | Goggles should be chemical splash-proof. A face shield provides additional protection.[1][2] |

| Skin | Chemical-resistant Gloves & Protective Clothing | Nitrile or butyl rubber gloves are recommended. A lab coat or chemical-resistant apron should be worn.[2] |

| Respiratory | NIOSH/MSHA Approved Respirator | Required if working outside a fume hood, if ventilation is inadequate, or if dust/aerosols are generated.[1][2] |

Engineering Controls

To further mitigate risks, specific engineering controls should be in place.

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

-

Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[1][2]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and reactivity. The compound is sensitive to moisture, light, and heat.[1]

Recommended Storage Conditions

Adherence to the following storage conditions will help preserve the quality of the compound.

Table 3: Recommended Storage Conditions for Solid this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent degradation from moisture and air.[1] |

| Container | Tightly sealed, opaque container | To protect from light and moisture.[1] |

| Location | Cool, dry, and well-ventilated area | To ensure a stable storage environment.[1] |

Incompatible Materials

To prevent hazardous reactions, this compound should be stored away from the following materials:

Experimental Protocols and Logical Workflows

Due to its reactive bromoacetyl group, this compound is a valuable reagent for the covalent modification of proteins, particularly targeting nucleophilic residues such as cysteine.

Logical Workflow for Protein Alkylation

The following diagram illustrates a typical workflow for the alkylation of a protein with this compound.

References

N-Bromoacetylazetidine: A Technical Guide for Covalent Probe Development

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of N-Bromoacetylazetidine as a research chemical for applications in covalent probe and inhibitor development. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this document consolidates its known properties and presents representative methodologies and data based on analogous haloacetamide reagents. The guide is intended for researchers, chemists, and drug development professionals interested in utilizing small, reactive fragments for targeted covalent modification of proteins. Key sections include physicochemical properties, representative experimental protocols for synthesis and protein labeling, and a discussion of its potential reactivity and applications.

Introduction

Targeted covalent inhibitors have emerged as a powerful modality in drug discovery, offering advantages such as enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets. This has spurred interest in the development of novel electrophilic fragments, or "warheads," that can be incorporated into larger molecules to achieve irreversible binding to a protein of interest.

This compound is a bifunctional research chemical featuring a strained azetidine ring and a reactive bromoacetyl group. The bromoacetyl moiety is a well-established electrophile capable of alkylating nucleophilic amino acid residues, primarily cysteine and to a lesser extent, histidine. The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while providing a three-dimensional exit vector for further chemical elaboration.

This guide will detail the known characteristics of this compound and provide a framework for its potential use as a covalent fragment in chemical biology and drug discovery.

Physicochemical and Reactivity Data

Quantitative data for this compound is summarized below. Physicochemical properties are specific to the compound, while reactivity data is based on closely related haloacetamide analogs to provide a functional estimate of its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885267-00-5 | Supplier Data |

| Molecular Formula | C₅H₈BrNO | Supplier Data |

| Molecular Weight | 178.03 g/mol | Calculated |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | 91 - 95 °C | Supplier Data |

| Solubility | Soluble in DMSO, DMF, Methanol | Supplier Data |

Table 2: Representative Reactivity Data

| Parameter | Target Residue | Value (k₂) | Conditions | Note |

| Second-Order Rate Constant | Cysteine | ~0.6 M⁻¹s⁻¹ | pH 7.0, 23 °C | Data for Iodoacetamide, a close structural and reactivity analog.[1] Bromoacetamides are expected to be slightly more reactive. |

| Second-Order Rate Constant | Histidine | Significantly slower than Cysteine | pH dependent | Iodoacetamide reacts much more slowly with histidine residues compared to cysteine.[2] The reaction is more favorable at higher pH where the imidazole ring is deprotonated. |

Mechanism of Action: Covalent Modification

The primary mechanism of action for this compound as a covalent modifier is through the alkylation of nucleophilic amino acid side chains via a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom bearing the bromine is electrophilic and is attacked by the nucleophile, leading to the displacement of the bromide ion and the formation of a stable, covalent thioether (with cysteine) or alkylated imidazole (with histidine) bond.

The reaction with cysteine is highly dependent on the pH of the medium. The cysteine thiol group (pKa ≈ 8.5) must be in its deprotonated thiolate form (S⁻) to act as an effective nucleophile. Therefore, the reaction is typically performed at a slightly alkaline pH (7.5-8.5) to ensure a sufficient concentration of the thiolate anion while minimizing potential side reactions with other nucleophiles like lysine (pKa ≈ 10.5).[3]

Experimental Protocols

The following protocols are representative and should be optimized for specific applications.

Representative Synthesis of this compound

This protocol is adapted from general N-acylation procedures for cyclic amines.[4]

Materials:

-

Azetidine

-

Bromoacetyl bromide

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolve azetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add bromoacetyl bromide (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by washing with a saturated aqueous NaHCO₃ solution, followed by brine.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or recrystallization as needed.

General Protocol for Covalent Labeling of a Cysteine-Containing Protein

This protocol is adapted from standard procedures for protein alkylation with iodoacetamide.[5][6]

Materials:

-

Cysteine-containing protein of interest (1-5 mg/mL)

-

This compound

-

Reaction Buffer: 50-100 mM Tris or HEPES, pH 7.5-8.5

-

Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution

-

Desalting column or dialysis equipment for buffer exchange

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

-

If the target cysteine is part of a disulfide bond, reduce the protein by adding DTT to a final concentration of 5-10 mM and incubating at 37-56 °C for 30-60 minutes.[5]

-

Crucially , remove the reducing agent before adding this compound. This is typically done via a desalting column or dialysis against the reaction buffer.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF. Prepare this solution fresh as haloacetamides can hydrolyze in aqueous solutions.

-

-

Alkylation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a final 5- to 20-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

-

-

Quenching:

-

Stop the reaction by adding a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to a final concentration of 20-50 mM to consume any unreacted this compound. Incubate for an additional 15-30 minutes.

-

-

Purification:

-

Remove excess reagent and quenching byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.

-

-

Analysis:

-

Confirm covalent modification using methods such as Mass Spectrometry (to observe the mass shift corresponding to the addition of the acetylazetidine moiety), SDS-PAGE (to observe changes in migration), or functional assays (to measure the inhibition of protein activity).

-

Potential Applications in Research and Drug Development

This compound serves as a valuable building block for several applications:

-

Fragment-Based Covalent Ligand Discovery: It can be used in fragment screening campaigns to identify proteins that are susceptible to covalent modification. Hits can then be elaborated from the azetidine ring to develop more potent and selective inhibitors.

-

Chemical Probe Synthesis: The azetidine nitrogen can be functionalized (e.g., via reductive amination or Buchwald-Hartwig coupling) to attach reporter tags such as fluorophores or biotin, creating probes for activity-based protein profiling (ABPP).[4]

-

Targeted Covalent Inhibitor (TCI) Development: As a reactive fragment, it can be incorporated into known reversible binders to convert them into irreversible inhibitors, a strategy often used to enhance potency and overcome drug resistance. A potential application could be in the development of kinase inhibitors, where a cysteine residue is often present in or near the ATP-binding pocket.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: Causes severe skin burns and serious eye damage. May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[3]

-

Storage: Store in a cool, dry, well-ventilated area. The compound is moisture and light-sensitive. Keep the container tightly closed under an inert gas.[3]

-

In case of exposure:

-

Skin: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

-

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a reactive chemical fragment with significant potential for the development of covalent chemical probes and targeted inhibitors. Its bromoacetyl group provides a reliable handle for covalent modification of cysteine and histidine residues, while the azetidine scaffold offers a desirable starting point for synthetic elaboration. Although specific biochemical data on this compound is limited, the principles of haloacetamide reactivity and the provided representative protocols offer a solid foundation for its application in research. As with any reactive compound, careful experimental design and adherence to safety protocols are essential for its successful and safe use.

References

- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. interchim.fr [interchim.fr]

- 3. lab.rockefeller.edu [lab.rockefeller.edu]

- 4. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

The Untapped Potential of a Strained Electrophile: A Technical Guide to the Reactivity of N-Bromoacetylazetidine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Bromoacetylazetidine is a fascinating yet underexplored molecule that combines the electrophilic character of an N-bromoamide with the inherent ring strain of an azetidine ring. This unique combination suggests a rich and complex reactivity profile with nucleophiles, offering potential for the development of novel chemical probes, covalent inhibitors, and complex molecular scaffolds. This technical guide provides a comprehensive overview of the predicted reactivity of this compound, drawing upon established principles of organic chemistry and the known behavior of analogous structures such as N-bromoamides and N-acyl azetidines. Due to the limited direct literature on this compound, this document serves as a predictive framework to guide future research and application in drug discovery and chemical biology. We will explore the potential reaction pathways, provide detailed theoretical experimental protocols, and present collated data from related systems to anticipate reaction outcomes.

Introduction: The Duality of Reactivity in this compound

The azetidine moiety, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties to drug candidates.[1] Its inherent ring strain of approximately 25.4 kcal/mol makes it susceptible to ring-opening reactions, particularly when the nitrogen atom is functionalized with an electron-withdrawing group.[1] The N-bromoacetyl group introduces a potent electrophilic bromine atom, analogous to the well-studied reagent N-bromoacetamide (NBA).[2]

Therefore, this compound presents at least three potential sites for nucleophilic attack:

-

The Electrophilic Bromine Atom: Leading to bromination of the nucleophile.

-

The Carbonyl Carbon: Resulting in nucleophilic acyl substitution.

-

The Azetidine Ring Carbons (C2/C4): Triggering a ring-opening reaction.

The preferred reaction pathway will be dictated by the nature of the nucleophile, the reaction conditions, and the intricate electronic and steric effects of the this compound molecule.

Predicted Reaction Pathways with Nucleophiles

Based on the reactivity of related compounds, we can predict several key reactions of this compound with different classes of nucleophiles.

Reactions with Nitrogen Nucleophiles (e.g., Amines)

Primary and secondary amines are expected to react readily with this compound. The most probable initial site of attack is the electrophilic bromine, leading to the formation of a brominated amine and N-acetylazetidine. However, under certain conditions, particularly with less hindered amines, attack at the carbonyl carbon or the azetidine ring could occur.

dot

Caption: Predicted reaction pathways of this compound with amines.

Reactions with Sulfur Nucleophiles (e.g., Thiols)

Thiols are excellent nucleophiles and are anticipated to react rapidly with this compound.[3] The high polarizability and nucleophilicity of sulfur suggest that the primary reaction will be an S-bromination to form a sulfenyl bromide. Alternatively, given the known propensity for N-acyl azetidines to undergo ring-opening with thiol nucleophiles, this pathway is also highly plausible, especially under conditions that activate the azetidine ring (e.g., Lewis acid catalysis).[1]

dot```dot graph "Reaction_with_Thiols" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

NBAA [label="this compound"]; Thiol [label="R-SH (Thiol)"]; Intermediate1 [label="[S-Bromination TS]", shape=ellipse, fillcolor="#FFFFFF"]; Product1 [label="N-Acetylazetidine"]; Product2 [label="R-S-Br (Sulfenyl Bromide)"]; Intermediate2 [label="[Ring-Opening TS]", shape=ellipse, fillcolor="#FFFFFF"]; Product3 [label="Ring-Opened Adduct", fillcolor="#34A853", fontcolor="#FFFFFF"];

NBAA -> Intermediate1 [label="Attack on Br"]; Thiol -> Intermediate1; Intermediate1 -> Product1; Intermediate1 -> Product2;

NBAA -> Intermediate2 [label="Attack on Ring Carbon", style=dashed, color="#FBBC05"]; Thiol -> Intermediate2 [style=dashed, color="#FBBC05"]; Intermediate2 -> Product3;

caption [label="Predicted reaction pathways of this compound with thiols.", shape=plaintext, fontcolor="#202124"]; }

Caption: Workflow for the proposed synthesis of this compound.

General Protocol for Nucleophilic Ring-Opening of this compound

This protocol is a general template for the reaction with various nucleophiles and is based on procedures for N-tosylazetidine.

[4]Materials:

-

This compound

-

Nucleophile (e.g., amine, thiol, alcohol) (1.5-2.0 eq)

-

Solvent (e.g., DMF, THF, Acetonitrile)

-

Lewis Acid (optional, e.g., Sc(OTf)3, BF3·OEt2) (0.1 eq)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

If using a catalyst, add the Lewis acid and stir for 10 minutes at room temperature.

-

Add the nucleophile to the solution.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a suitable quenching agent.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion and Future Directions

This compound stands as a promising, yet largely unexplored, reagent with significant potential in organic synthesis and drug discovery. Its predicted reactivity suggests a versatile platform for introducing the azetidine motif, for covalent modification of biomolecules, and for the synthesis of complex nitrogen-containing scaffolds through ring-opening reactions.

Future research should focus on:

-

The definitive synthesis and characterization of this compound.

-

Systematic studies of its reactivity with a wide range of nucleophiles to elucidate the controlling factors for the different reaction pathways.

-

Kinetic studies to quantify the relative rates of attack at the different electrophilic sites.

-

Computational studies to model the transition states and predict the most favorable reaction pathways.

The exploration of this compound's reactivity is poised to unlock new avenues in synthetic chemistry and contribute to the development of novel therapeutics and chemical tools. This guide provides a foundational roadmap for researchers to embark on this exciting area of investigation.

References

N-Bromoacetylazetidine: A Technical Guide to Solubility for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Bromoacetylazetidine, a key reagent in medicinal chemistry and targeted protein degradation. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines a robust experimental protocol for its determination. Understanding the solubility of this compound is critical for optimizing reaction conditions, ensuring reproducible results in biological assays, and developing effective drug delivery systems.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Water | e.g., 25 | e.g., Shake-Flask | ||

| e.g., DMSO | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is reliable and can be adapted to various solvents and temperatures.

2.1. Materials

-

This compound (solid)

-

A selection of analytical grade solvents (e.g., water, DMSO, ethanol, dichloromethane, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the exact weight of the compound added.

-

Add a known volume of the desired solvent to the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for several hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for the experimental determination of this compound solubility.

N-Bromoacetylazetidine: A Technical Guide to a Promising Covalent Probe in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Bromoacetylazetidine emerges as a molecule of significant interest at the intersection of covalent inhibitor design and fragment-based drug discovery. This technical guide provides an in-depth analysis of its potential applications in biochemistry, leveraging the unique properties of its constituent moieties: the electrophilic N-bromoacetyl "warhead" and the structurally significant azetidine scaffold. The N-bromoacetyl group offers a reactive handle for the targeted covalent modification of nucleophilic amino acid residues, primarily cysteine, enabling its use as a potent and specific biochemical probe. The azetidine ring, a compact and rigid four-membered heterocycle, can confer advantageous physicochemical properties, including enhanced solubility and metabolic stability, making it an attractive component in the design of novel therapeutic agents. This document details the reactivity of this compound, presents its potential applications in target identification and validation, and provides comprehensive experimental protocols for its use in protein labeling and inhibitor screening.

Introduction: The Convergence of Covalent Modification and Privileged Scaffolds

The irreversible inhibition of protein function through the formation of a covalent bond has become an increasingly powerful strategy in drug discovery.[1] Covalent inhibitors can offer enhanced potency, prolonged duration of action, and the ability to target proteins that have been refractory to traditional non-covalent binders.[1] The design of such molecules typically involves the linkage of a reactive electrophilic group, or "warhead," to a scaffold that directs the molecule to the target protein's binding site.

This compound is a bifunctional compound that embodies this principle. It comprises two key components:

-

The N-Bromoacetyl Group: This is a well-characterized electrophilic "warhead" that can readily undergo a nucleophilic substitution reaction with soft nucleophiles.

-

The Azetidine Scaffold: This four-membered nitrogen-containing heterocycle is considered a "privileged" scaffold in medicinal chemistry.[2][3] Its incorporation into molecules has been shown to improve key drug-like properties.[4]

This guide will explore the biochemical potential of this compound, focusing on its utility as a covalent probe for studying protein function and as a foundational fragment for the development of novel covalent inhibitors.

Physicochemical and Reactive Properties of this compound

The utility of this compound in a biochemical context is dictated by the combined properties of its azetidine ring and its reactive bromoacetyl group.

The Azetidine Scaffold: A Compact Modulator of Physicochemical Properties

The azetidine ring is a saturated heterocycle that offers several advantages in drug design:

-

Structural Rigidity: The strained four-membered ring provides a conformationally restricted scaffold. This can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[5]

-

Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, which can enhance the aqueous solubility of the molecule.[4]

-

Metabolic Stability: The azetidine moiety can improve the metabolic stability of a compound compared to more common saturated heterocycles.[4]

-

Three-Dimensionality: The non-planar nature of the azetidine ring introduces three-dimensionality, which is an increasingly desirable feature in modern drug discovery.[4]

The N-Bromoacetyl Group: A Cysteine-Reactive Electrophilic Warhead

The N-bromoacetyl group is a potent electrophile that is highly reactive towards nucleophilic amino acid residues. Its reactivity profile makes it particularly suitable for targeting cysteine residues in proteins.

-

Reaction with Cysteine: The primary reaction of the N-bromoacetyl group is with the sulfhydryl (thiol) group of cysteine residues via an SN2 reaction. This forms a stable thioether linkage, resulting in the irreversible covalent modification of the protein.[6] This reaction is highly selective for cysteine at neutral to slightly alkaline pH.[7]

-

pH Dependence: The reaction with thiols is pH-dependent, with higher reaction rates observed at pH values above the pKa of the cysteine thiol group (typically around 8.5), where the more nucleophilic thiolate anion is present. However, significant reaction can still occur at physiological pH (7.4).[7]

-

Selectivity: While highly reactive towards cysteine, the N-bromoacetyl group shows minimal reactivity with other nucleophilic amino acid side chains, such as the amino groups of lysine or the imidazole group of histidine, under controlled pH conditions.[7]

The combination of the favorable physicochemical properties imparted by the azetidine ring and the specific reactivity of the N-bromoacetyl group makes this compound a promising tool for a range of biochemical applications.

Potential Applications in Biochemistry and Drug Discovery

This compound can be envisioned as a versatile tool for researchers in both academic and industrial settings.

Covalent Labeling of Proteins for Functional Studies

The selective reactivity of the N-bromoacetyl group with cysteine allows for the site-specific labeling of proteins. This can be used to:

-

Identify and Characterize Cysteine-Containing Binding Pockets: By incubating a protein of interest with this compound and identifying the site of modification using mass spectrometry, researchers can map the location of reactive cysteine residues, which may reside in functionally important binding pockets.

-

Introduce Bioconjugation Handles: The azetidine moiety can serve as a point of attachment for other molecules, such as fluorescent dyes, biotin, or affinity tags, after the covalent linkage to the protein has been established. This would, however, require further chemical modification of the azetidine ring. A more direct approach would be to use a derivative of this compound that already contains the desired tag.

Fragment-Based Screening for Covalent Inhibitors

This compound can be used as a starting fragment in fragment-based drug discovery (FBDD) campaigns aimed at developing novel covalent inhibitors. The process would involve:

-

Screening: A library of fragments, including this compound, is screened against a target protein containing a cysteine residue in or near a binding site.

-

Hit Identification: Covalent modification of the target protein by this compound, detected by mass spectrometry, identifies it as a "hit."

-

Structure-Activity Relationship (SAR) Studies: The azetidine scaffold provides a vector for chemical elaboration. Derivatives of this compound can be synthesized to improve binding affinity and selectivity for the target protein.

Activity-Based Protein Profiling (ABPP)

In a broader context, this compound could be used as a simple, reactive probe in activity-based protein profiling (ABPP) experiments to identify proteins with hyper-reactive cysteine residues in a complex biological sample.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize the key physicochemical properties of its constituent parts and the expected reactivity of the N-bromoacetyl group.

Table 1: Physicochemical Properties of Azetidine

| Property | Value | Reference |

| Molecular Formula | C₃H₇N | [8] |

| Molar Mass | 57.09 g/mol | [8] |

| Boiling Point | 61-62 °C | [8] |

| Density | 0.847 g/cm³ | [8] |

| pKa (conjugate acid) | 11.29 | [8] |

| Solubility in Water | Miscible | [8] |

Table 2: Reactivity of the N-Bromoacetyl Group with Amino Acid Residues

| Amino Acid Residue | Reactive Group | Relative Reactivity | pH Dependence |

| Cysteine | Sulfhydryl (-SH) | High | Increases with pH > 7 |

| Histidine | Imidazole | Low | Can react at higher pH |

| Lysine | ε-amino (-NH₂) | Very Low | Generally unreactive |

| Methionine | Thioether | Very Low | Generally unreactive |

| Tyrosine | Phenol | Very Low | Generally unreactive |

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common biochemical applications. These are based on established methods for similar bromoacetyl-containing compounds.[6]

Protocol for Covalent Labeling of a Purified Protein

Objective: To covalently label a purified protein containing an accessible cysteine residue with this compound.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (if necessary)

-

Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)

-

Desalting column or dialysis tubing for removal of excess reagent

Procedure:

-

Protein Preparation: a. Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in a reaction buffer (e.g., PBS, pH 7.4). b. If the target cysteine is involved in a disulfide bond, reduce the protein by adding a 10-fold molar excess of TCEP and incubating for 1 hour at room temperature. Remove the reducing agent using a desalting column equilibrated with the reaction buffer.

-

Reagent Preparation: a. Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This should be prepared fresh before each use.

-

Labeling Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be protected from light.

-

Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature.

-

Purification of the Labeled Protein: a. Remove excess this compound and the quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

-

Analysis of Labeling: a. Confirm covalent modification by mass spectrometry (e.g., ESI-MS) to observe the mass shift corresponding to the addition of the acetylazetidine group. b. The location of the modification can be determined by peptide mapping using LC-MS/MS.

Protocol for Screening this compound as a Covalent Inhibitor

Objective: To determine if this compound can act as a covalent inhibitor of a target enzyme with a putative active-site cysteine.

Materials:

-

Target enzyme

-

Enzyme substrate

-

This compound

-

DMSO

-

Assay buffer

-

Plate reader or other suitable detection instrument

Procedure:

-

Enzyme Activity Assay: a. Establish a robust enzymatic assay to measure the activity of the target enzyme.

-

Time-Dependent Inhibition Assay: a. Prepare a series of dilutions of this compound in DMSO. b. In a multi-well plate, pre-incubate the target enzyme with various concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for different periods (e.g., 0, 15, 30, 60 minutes). c. Initiate the enzymatic reaction by adding the substrate. d. Measure the enzyme activity at each time point and concentration.

-

Data Analysis: a. Plot the remaining enzyme activity against the pre-incubation time for each concentration of this compound. A time-dependent loss of activity is indicative of covalent inhibition. b. Determine the apparent second-order rate constant (kinact/KI) for inactivation.

-

Confirmation of Covalent Modification: a. Treat the enzyme with a saturating concentration of this compound. b. Analyze the protein by mass spectrometry to confirm the covalent adduction and identify the site of modification.

Visualizations

Proposed Mechanism of Action

Caption: Covalent modification of a protein cysteine by this compound.

Experimental Workflow for Protein Labeling

References

- 1. Modeling covalent-modifier drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines - Enamine [enamine.net]

- 6. benchchem.com [benchchem.com]

- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azetidine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: N-Bromoacetylazetidine as a Cysteine Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of cysteine residues is a powerful strategy in chemical biology and drug discovery for irreversibly inhibiting enzyme activity, probing protein structure, and developing targeted therapeutics. The high nucleophilicity of the cysteine thiol group makes it a prime target for electrophilic reagents. Among these, haloacetyl compounds are well-established alkylating agents. This document provides detailed application notes and protocols for the use of N-Bromoacetylazetidine as a potential alkylating agent for cysteine residues. While specific literature on this compound is limited, its reactivity can be inferred from related bromoacetamide compounds. These protocols are based on established methods for other haloacetyl reagents and provide a framework for utilizing this compound in research and development.

Principle of Cysteine Alkylation

This compound is presumed to react with the thiol group of cysteine residues via a nucleophilic substitution reaction. The nucleophilic sulfur atom of cysteine attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of a stable thioether bond. This irreversible modification can alter the structure and function of the protein.

Potential Applications

-

Enzyme Inhibition: Irreversible alkylation of a cysteine residue in the active site of an enzyme can lead to complete and permanent loss of activity.

-

Activity-Based Protein Profiling (ABPP): As a cysteine-reactive probe, this compound could be used to identify and profile the activity of cysteine-dependent enzymes in complex biological samples.[1]

-

Drug Development: The azetidine moiety offers a unique four-membered ring structure that can be explored for its impact on binding affinity, selectivity, and pharmacokinetic properties of covalent inhibitors.[2]

-

Structural Biology: Cysteine alkylation can be used to introduce specific modifications that aid in protein crystallization or to probe the accessibility of cysteine residues within a protein's three-dimensional structure.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound, a comprehensive table of quantitative data (e.g., reaction rates, optimal concentrations) cannot be provided at this time. Researchers are encouraged to perform initial optimization experiments as outlined in the protocols below to determine the empirical parameters for their specific protein of interest. For comparison, common cysteine alkylating agents and their general characteristics are provided in the table below.

| Alkylating Agent | Common Concentration | Reaction Time | Key Considerations |

| Iodoacetamide (IAA) | 5-50 mM | 15-60 min | Highly reactive, potential for off-target modification of other residues like methionine.[3][4] |

| N-ethylmaleimide (NEM) | 1-10 mM | 5-30 min | Rapid and specific for cysteines at neutral pH.[5] |

| Chloroacetamide | 10-50 mM | 30-90 min | Less reactive than IAA, may offer higher selectivity.[3] |

| Acrylamide | 10-50 mM | 30-60 min | An alternative to haloacetamides.[3][6] |

| This compound | To be determined empirically | To be determined empirically | Expected to have reactivity similar to other bromoacetamides. The azetidine ring may influence solubility and steric interactions. |

Experimental Protocols

Protocol 1: General Procedure for Protein Alkylation with this compound

This protocol provides a general workflow for the alkylation of a purified protein with this compound. Optimization of reagent concentration, incubation time, and temperature is recommended for each specific application.

Materials:

-

Purified protein containing accessible cysteine residues

-

This compound (prepare fresh stock solution)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, or PBS)

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) (optional, for reducing disulfide bonds)

-

Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

-

Desalting column or dialysis equipment

-

Analytical tools (e.g., SDS-PAGE, Mass Spectrometry)

Procedure:

-

Protein Preparation:

-

Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

(Optional) If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a reducing agent. For example, add DTT to a final concentration of 5-10 mM and incubate at 37°C for 30-60 minutes.

-

Remove the excess reducing agent by buffer exchange using a desalting column or dialysis. This step is critical to prevent the reducing agent from reacting with this compound.

-

-

Alkylation Reaction:

-

Prepare a stock solution of this compound (e.g., 100 mM in a compatible organic solvent like DMSO or DMF).

-

Add the this compound stock solution to the protein solution to achieve the desired final concentration (a starting point could be a 10 to 100-fold molar excess over the cysteine concentration).

-

Incubate the reaction mixture at room temperature for 1-2 hours in the dark to prevent potential light-induced side reactions.

-

-

Quenching the Reaction:

-

To stop the alkylation reaction, add a quenching reagent to scavenge any unreacted this compound. Add DTT or β-mercaptoethanol to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagents:

-

Remove the excess alkylating and quenching reagents by buffer exchange using a desalting column or dialysis against a suitable buffer for downstream applications.

-

-

Analysis of Alkylation:

-

Confirm the covalent modification of the protein using techniques such as:

-

SDS-PAGE: Observe any shifts in protein mobility.

-

Mass Spectrometry (MS): Determine the mass increase corresponding to the addition of the acetylazetidine group. Intact protein analysis or peptide mapping after proteolytic digestion can be performed.

-

-

Protocol 2: In-solution Digestion and Alkylation for Mass Spectrometry-based Proteomics

This protocol is designed for the preparation of protein samples for bottom-up proteomics analysis, where alkylation of cysteine residues is a standard step to prevent disulfide bond reformation and ensure consistent peptide identification.

Materials:

-

Protein lysate or purified protein mixture

-

Lysis buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., 1 M DTT or TCEP)

-

This compound stock solution (e.g., 500 mM in a compatible solvent)

-

Quenching reagent (e.g., 1 M DTT)

-

Protease (e.g., Trypsin)

-

Formic acid

Procedure:

-

Protein Denaturation and Reduction:

-

Resuspend the protein sample in lysis buffer.

-

Add the reducing agent to a final concentration of 5-10 mM (e.g., 10 µL of 1 M DTT per 1 mL of lysate).

-

Incubate at 37°C for 1 hour with gentle shaking.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add the this compound stock solution to a final concentration of 15-20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Quenching:

-

Add the reducing agent to quench the reaction (e.g., to a final concentration of 20 mM DTT).

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Acidify the reaction mixture with formic acid to a final concentration of 0.1-1% to stop the digestion.

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Remember to include the mass modification of cysteine by the acetylazetidine group in your database search parameters.

-

Visualizations

Caption: Workflow for general protein alkylation.

Caption: Proteomics sample preparation workflow.

Caption: Cysteine alkylation reaction scheme.

References

- 1. Selective Probing of Acidic Amino Acid Residues for Protein Structural Analysis by Covalent Labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Labeling Proteins with N-Bromoacetylazetidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of proteins using N-Bromoacetylazetidine. This reagent is a valuable tool for introducing a reactive azetidine moiety onto proteins, primarily through the alkylation of cysteine residues. The compact and strained nature of the azetidine ring makes it an attractive functional group for subsequent bioorthogonal chemistry or for modulating protein function.

The following protocols are based on established methods for labeling proteins with similar bromoacetamide-based reagents and provide a comprehensive guide for experimental design, execution, and analysis.

Principle of Covalent Labeling

This compound is an electrophilic probe designed for the covalent modification of proteins. The reagent features a reactive bromoacetamide group that serves as a warhead for forming a stable covalent bond with nucleophilic amino acid residues. The primary target for this alkylation reaction is the sulfhydryl (thiol) group of cysteine residues, which is highly nucleophilic at physiological pH. The reaction proceeds via an SN2 mechanism, resulting in the formation of a stable thioether bond and the release of a bromide ion.[1] While other nucleophilic residues like histidine, lysine, and methionine can also be targeted, their reactivity is generally lower compared to cysteine.[1]

Experimental Protocols

This section outlines the detailed methodology for labeling a protein with this compound, from protein preparation to the analysis of the final labeled product.

1. Protein Preparation

Proper preparation of the protein is critical for successful labeling.

-

Protein Purity: Ensure the protein of interest is purified to a high degree to avoid non-specific labeling of contaminating proteins.

-

Buffer Selection: Use a buffer with a pH between 7.0 and 8.0, such as Phosphate-Buffered Saline (PBS) or HEPES.[2] Avoid buffers containing nucleophiles like Tris, as they can react with the labeling reagent.

-

Protein Concentration: Dissolve the protein in the chosen buffer to a final concentration of 1-5 mg/mL.[3]

-

Reduction of Disulfide Bonds (if necessary): If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling.

-